
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an aminobut-2-en-1-yl group, a methoxy group, and a nitro group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the aminobut-2-en-1-yl group through a nucleophilic substitution reaction. The methoxy and nitro groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the trifluoroacetate salt, which is achieved by reacting the compound with trifluoroacetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
化学反応の分析
Types of Reactions
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include various substituted benzamides and amines, depending on the specific reagents and conditions used .
科学的研究の応用
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the aminobut-2-en-1-yl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and function .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide
- 3-methoxy-5-nitrobenzamide
- 4-aminobut-2-en-1-yl)amino)-benzamide
Uniqueness
What sets (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate apart is its trifluoroacetate salt form, which enhances its solubility and stability. This unique feature makes it particularly valuable for various applications in research and industry .
特性
分子式 |
C14H17F3N4O6 |
|---|---|
分子量 |
394.30 g/mol |
IUPAC名 |
4-[[(E)-4-aminobut-2-enyl]amino]-3-methoxy-5-nitrobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N4O4.C2HF3O2/c1-20-10-7-8(12(14)17)6-9(16(18)19)11(10)15-5-3-2-4-13;3-2(4,5)1(6)7/h2-3,6-7,15H,4-5,13H2,1H3,(H2,14,17);(H,6,7)/b3-2+; |
InChIキー |
QMRUQYNXDBOJGC-SQQVDAMQSA-N |
異性体SMILES |
COC1=CC(=CC(=C1NC/C=C/CN)[N+](=O)[O-])C(=O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
COC1=CC(=CC(=C1NCC=CCN)[N+](=O)[O-])C(=O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


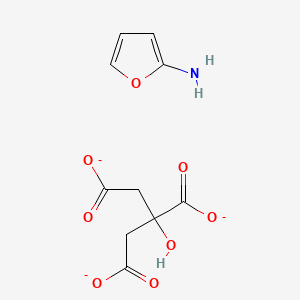

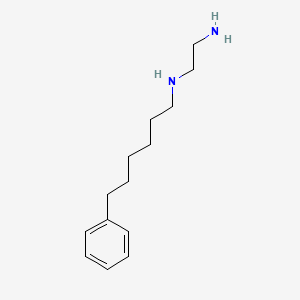
![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)
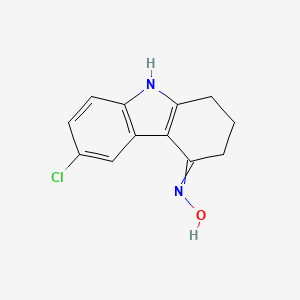


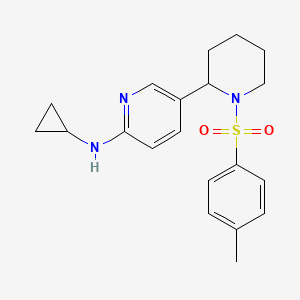
![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)
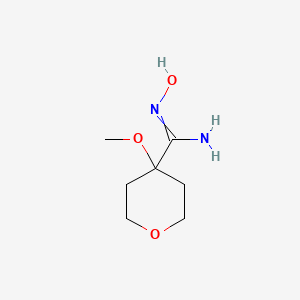
![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)
